molecular formula C13H19N3O B1387768 4-[(4-Methylpiperazin-1-yl)methyl]benzamide CAS No. 839677-18-8

4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Cat. No.: B1387768
CAS No.: 839677-18-8
M. Wt: 233.31 g/mol
InChI Key: LVPZFCXMYKDYOG-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)methyl]benzamide is an organic compound that belongs to the class of benzanilides. It is characterized by the presence of a benzamide group substituted with a 4-[(4-methylpiperazin-1-yl)methyl] moiety. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

4-[(4-Methylpiperazin-1-yl)methyl]benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including oxidoreductases, which are involved in redox reactions. The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of this compound and the lipophilic residues of the enzyme’s binding site . Additionally, this compound can act as a Bronsted base, accepting protons from donor molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the activity of tyrosine kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, this compound can alter gene expression patterns and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods or under specific environmental factors

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and substrate availability. For instance, this compound may affect the activity of oxidoreductases, altering redox balance and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound are influenced by its interactions with transport proteins and cellular structures .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular distribution of this compound is crucial for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is purified using techniques such as crystallization and filtration to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)methyl]benzamide is unique due to its specific substitution pattern and its potential to interact with a wide range of biological targets. Unlike some similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile in various applications .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPZFCXMYKDYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653214
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839677-18-8
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Imatinib, specifically the 4-[(4-Methylpiperazin-1-yl)methyl]benzamide moiety, contribute to its interaction with tyrosine kinases?

A1: While the provided research focuses on Imatinib's overall structure and properties, it doesn't specifically detail the interaction mechanism of the this compound moiety with tyrosine kinases. Further research focusing on structure-activity relationships of Imatinib analogs with modifications in this specific region would be needed to answer this question comprehensively.

Q3: One study describes the crystal structure of the freebase form of Imatinib. [] How does the presence or absence of a proton on the piperazine nitrogen in the this compound moiety influence the crystal packing and intermolecular interactions?

A: The research highlighting the freebase Imatinib crystal structure reveals that the molecule adopts an extended conformation and forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. [] The presence or absence of a proton on the piperazine nitrogen would significantly impact its hydrogen bonding capability. In the freebase form, the nitrogen can act as a hydrogen bond acceptor, contributing to the observed intermolecular interactions. In contrast, protonation of the nitrogen would change its role to a hydrogen bond donor, potentially altering the crystal packing and overall solid-state properties.

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